molecular formula C16H17ClN4O3S B2847115 N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide CAS No. 899741-90-3

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide

Cat. No.: B2847115
CAS No.: 899741-90-3
M. Wt: 380.85
InChI Key: NGPFQPRUVJYFKP-UHFFFAOYSA-N
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Description

“N’-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide” is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at the 2-position and an ethanediamide (oxamide) moiety linked to a 3-hydroxypropyl chain. Such structural attributes make this compound a candidate for pharmacological studies, particularly in targeting enzymes or receptors where heterocyclic frameworks are privileged structures .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c17-10-2-4-11(5-3-10)21-14(12-8-25-9-13(12)20-21)19-16(24)15(23)18-6-1-7-22/h2-5,22H,1,6-9H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPFQPRUVJYFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Azide Intermediates

A method adapted from thieno[3,2-c]pyrazole synthesis involves treating 3,4-diaminothiophene with sodium azide in dimethyl sulfoxide (DMSO) at 65°C for 48 hours, yielding a thienopyrazole azide intermediate. Subsequent reduction with hydrazine hydrate in acetic acid and ethanol generates the free amine, which undergoes diazotization and cyclization to form the thieno[3,4-c]pyrazole core. This approach achieves moderate yields (12–16%) but requires optimization for the [3,4-c] isomer.

Diazonium Salt Cyclization

An alternative route employs diazonium salts derived from 4-chloroaniline. Reacting 3,4-diaminothiophene with in situ-generated diazonium salts under acidic conditions facilitates cyclization, directly introducing the 4-chlorophenyl group during core formation. This one-pot method streamlines synthesis but demands strict temperature control (<5°C) to prevent side reactions.

Table 1: Comparison of Thieno[3,4-c]Pyrazole Core Synthesis Methods

Method Reagents/Conditions Yield (%) Key Advantages Limitations
Azide Cyclization NaN₃, DMSO, 65°C, 48h 12–16 Compatible with sensitive groups Multi-step, moderate yield
Diazonium Cyclization NaNO₂, HCl, <5°C 20–25 One-pot, direct functionalization Temperature sensitivity

Formation of the Ethanediamide Linker

The ethanediamide (oxamide) bridge connects the thienopyrazole and 3-hydroxypropyl groups.

Oxalyl Chloride-Mediated Amidation

Reacting the thienopyrazole amine with oxalyl chloride in dichloromethane (DCM) at 0°C generates an intermediate acyl chloride. Quenching with aqueous ammonia yields the symmetric ethanediamide. Asymmetric functionalization is achieved by sequential amidation: first with 3-hydroxypropylamine, followed by reaction with the thienopyrazole amine.

Table 2: Ethanediamide Linker Formation Strategies

Strategy Reagents/Conditions Yield (%) Purity (%)
Symmetric Amidation Oxalyl chloride, DCM, 0°C 85 92
Asymmetric Amidation EDCl/HOBt, DMF, rt 78 89

Coupling with 3-Hydroxypropylamine

The final step introduces the 3-hydroxypropyl group via nucleophilic acyl substitution.

Carbodiimide Coupling

Activating the ethanediamide’s carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling with 3-hydroxypropylamine at room temperature. This method achieves 75–80% yield but requires rigorous drying to prevent hydrolysis.

Industrial-Scale Continuous Flow Synthesis

Patent data reveals that coupling under continuous flow conditions (residence time: 10 min, 40°C) enhances yield (88%) and reduces solvent use by 60% compared to batch processes.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The [3,4-c] isomer’s formation competes with [2,3-c] byproducts. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses undesired isomers, improving selectivity to 9:1.

Hydroxypropyl Group Stability

The 3-hydroxypropyl moiety is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant additives (e.g., ascorbic acid) preserves functionality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

  • Biology: : It may exhibit biological activities such as antibacterial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

  • Medicine: : The compound’s potential therapeutic effects can be explored in preclinical and clinical studies, particularly in the treatment of diseases where its specific chemical properties are advantageous.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical structure imparts desirable properties.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “N’-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide,” we compare it with structurally analogous compounds, focusing on core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
N’-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide Thieno[3,4-c]pyrazole 4-Chlorophenyl, 3-hydroxypropyl-ethanediamide Amide, hydroxyl, chlorophenyl Enzyme inhibition, drug discovery
3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione Pyrrolo[3,4-c]pyrrole-dione 4-Chlorophenyl (x2) Dione, chlorophenyl Organic electronics, pigments
3,6-Bis-biphenyl-4-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione Pyrrolo[3,4-c]pyrrole-dione Biphenyl-4-yl (x2) Dione, biphenyl Photovoltaic materials

Key Observations:

Core Heterocycles: The thienopyrazole core in the target compound offers a sulfur-containing aromatic system, which may enhance metabolic stability compared to the nitrogen-rich pyrrolopyrrole-dione cores in analogs . Pyrrolo[3,4-c]pyrrole-dione derivatives (e.g., 3,6-bis(4-chlorophenyl)-pyrrolodione) are rigid, planar structures favored in organic electronics due to strong intermolecular π-π interactions .

However, the target compound’s ethanediamide and hydroxypropyl groups introduce polarity absent in the dione-based analogs . Biphenyl-substituted pyrrolodiones exhibit extended conjugation, making them suitable for light-absorption applications, whereas the target compound’s amide and hydroxyl groups may prioritize solubility for biological use .

Functional Group Contributions: The ethanediamide moiety in the target compound enables hydrogen-bond donor/acceptor functionality, contrasting with the electron-withdrawing dione groups in analogs. This difference likely influences solubility and target-binding specificity . Hydroxypropyl chains are rare in the compared compounds, suggesting a unique design to balance hydrophilicity without compromising membrane permeability.

Research Findings:

  • Synthetic Accessibility: Thienopyrazole derivatives are typically synthesized via cyclocondensation reactions, whereas pyrrolodiones often require multi-step annulation, as seen in the preparation of 3,6-bis(4-chlorophenyl)-pyrrolodione .
  • Crystallographic Analysis: Structural studies using SHELX software (e.g., SHELXL for refinement) reveal that the thienopyrazole core adopts a near-planar conformation, while pyrrolodione analogs exhibit slight puckering due to dione ring strain .

Q & A

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer : Implement strict Quality Control (QC) protocols, including NMR purity checks and LC-MS impurity profiling. Use internal standards (e.g., reference inhibitors) to normalize assay data. Replicate experiments across independent batches to confirm reproducibility .

Q. What methods validate the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy or HPLC. Quantum mechanical calculations (e.g., pKa prediction) identify protonation states influencing reactivity .

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